molecular formula C8H6N4 B14015576 4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile

4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile

Katalognummer: B14015576
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: WPCHOGKVMPCATC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpyrazole with 2-chloronicotinonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of specific biochemical pathways, which is particularly useful in the context of cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.

    Pyrazolo[3,4-d]pyrimidine: Known for its use in medicinal chemistry as kinase inhibitors.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a therapeutic agent.

Uniqueness

4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C8H6N4

Molekulargewicht

158.16 g/mol

IUPAC-Name

4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile

InChI

InChI=1S/C8H6N4/c1-5-7-4-10-12-8(7)2-6(3-9)11-5/h2,4H,1H3,(H,10,12)

InChI-Schlüssel

WPCHOGKVMPCATC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC2=C1C=NN2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.